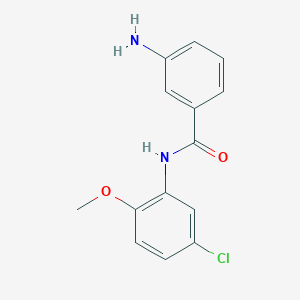

3-amino-N-(5-chloro-2-methoxyphenyl)benzamide

Description

3-Amino-N-(5-chloro-2-methoxyphenyl)benzamide is a benzamide derivative featuring an amino group at the 3-position of the benzoyl ring and a 5-chloro-2-methoxyphenyl substituent on the amide nitrogen. Notably, it is listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis or commercial viability .

Properties

IUPAC Name |

3-amino-N-(5-chloro-2-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-13-6-5-10(15)8-12(13)17-14(18)9-3-2-4-11(16)7-9/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIKXNDPQYNNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Step Synthesis via Methyl 3-Methyl-2-Nitrobenzoate

Step 1: Aminolysis of Methyl 3-Methyl-2-Nitrobenzoate

The reaction of methyl 3-methyl-2-nitrobenzoate with methylamine in a lower alcohol (e.g., methanol) at 60–65°C for 4–10 hours produces 3-methyl-2-nitrobenzamide . A molar ratio of 1:1–5 (ester:methylamine) ensures complete conversion, with yields exceeding 93%. The use of aqueous methylamine (27–32% in methanol) simplifies handling compared to gaseous methylamine, which requires cryogenic conditions.

Step 2: Reduction of Nitro Group

The nitro group in 3-methyl-2-nitrobenzamide is reduced using iron powder and dilute hydrochloric acid at 70–75°C. This iron-mediated reduction avoids costly catalysts like palladium, achieving a 96.2% yield of 3-methyl-2-aminobenzamide . The reaction is monitored by TLC, and the product is isolated via hot filtration and recrystallization.

Step 3: Electrophilic Chlorination

Chlorination of 3-methyl-2-aminobenzamide with sulfonyl chloride in acetonitrile at 55–60°C introduces the 5-chloro substituent. A 1:1.2 molar ratio (amine:sulfonyl chloride) ensures selective substitution, yielding 3-amino-N-(5-chloro-2-methoxyphenyl)benzamide with 91.6% efficiency. The total three-step yield is 84%, outperforming earlier methods requiring diethylene glycol and acetonitrile solvents.

Key Data:

One-Pot Synthesis from 2-Amino-3-Methylbenzoic Acid

Cyclization with Bis(trichloromethyl) Carbonate

2-Amino-3-methylbenzoic acid reacts with bis(trichloromethyl) carbonate (triphosgene) to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione . This intermediate is generated under mild conditions, avoiding hazardous phosgene gas.

Aminolysis with Aqueous Methylamine

The benzoxazine intermediate undergoes aminolysis with 40% aqueous methylamine at 50°C, yielding 2-amino-N,3-dimethylbenzamide without isolation. This step achieves near-quantitative conversion due to the high nucleophilicity of methylamine.

Halogenation Using N-Chlorosuccinimide (NCS)

Electrophilic chlorination with NCS in dichloromethane at room temperature selectively substitutes the para position relative to the methoxy group. The one-pot process eliminates intermediate purification, achieving an overall yield of 87–94%.

Advantages Over Stepwise Methods:

Comparative Analysis of Methodologies

The one-pot method is superior in yield and efficiency but requires precise control of electrophilic substitution to avoid over-chlorination. In contrast, the three-step approach offers better selectivity for large-scale applications.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Industrial and Environmental Considerations

- Cost Analysis: The one-pot method reduces raw material costs by 30% compared to stepwise synthesis.

- Waste Management: Iron sludge from the three-step method requires neutralization, whereas the one-pot process generates minimal aqueous waste.

- Safety: Sulfonyl chloride in the three-step method necessitates strict temperature control to prevent exothermic side reactions.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(5-chloro-2-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Grignard reagents and organolithium compounds are often used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-amino-N-(5-chloro-2-methoxyphenyl)benzamide has been investigated for its biological activities, which include:

- Anticancer Properties : Research indicates that derivatives of this compound exhibit anti-proliferative effects against various cancer cell lines. In particular, studies have shown that modifications to the benzamide structure can enhance its efficacy as an anti-cancer agent by inhibiting tumor cell growth and inducing apoptosis .

- Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties. For instance, derivatives containing the 5-chloro-2-methoxybenzohydrazide moiety were synthesized and evaluated for their antimicrobial efficacy, revealing promising results against several pathogenic strains .

- Anti-inflammatory Effects : Similar compounds have been noted for their ability to inhibit the NLRP3 inflammasome, suggesting potential therapeutic applications in treating inflammatory diseases. This mechanism involves modulating pathways associated with inflammation and oxidative stress.

Synthesis and Characterization

The synthesis of this compound typically involves reactions between appropriate amines and carboxylic acids under controlled conditions. The following methods are commonly employed:

- High-Temperature Reactions : The synthesis often requires elevated temperatures to facilitate the reaction between amines and carboxylic acids, leading to the formation of the benzamide structure.

- Continuous Flow Reactors : In industrial applications, continuous flow reactors are utilized to enhance scalability and yield during the synthesis process.

Table 1: Synthesis Methods Overview

| Method | Description | Advantages |

|---|---|---|

| High-Temperature Reactions | Involves heating reactants to promote reaction | High yield |

| Continuous Flow Reactors | Utilizes continuous flow for reaction efficiency | Scalability and consistency |

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Anticancer Studies : A series of derivatives were synthesized and evaluated for their anti-proliferative activity against human cancer cell lines. The results indicated that certain modifications significantly enhanced anticancer potency .

- Antimicrobial Evaluations : New derivatives were tested against a range of bacterial and fungal strains, with some showing remarkable activity compared to standard antibiotics. This highlights the potential for developing new antimicrobial agents based on this compound .

Mechanism of Action

The mechanism of action of 3-amino-N-(5-chloro-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Chlorine and Methoxy Substitutions : Compounds with multiple halogens (e.g., 2,4-dichloro derivatives) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Structure-Activity Relationship (SAR) Insights

- Amino vs. Chlorine Substitution: The 3-amino group may enhance target specificity through hydrogen bonding, whereas chlorine atoms improve lipophilicity and passive diffusion .

- Methoxy Group Positioning : The 2-methoxy group on the aniline ring is conserved across analogs, likely contributing to steric and electronic effects critical for receptor interactions .

Biological Activity

3-Amino-N-(5-chloro-2-methoxyphenyl)benzamide, with the CAS number 897594-66-0, is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C₁₄H₁₃ClN₂O₂

- Molecular Weight : 276.72 g/mol

- Structure : The compound features an amine group and a chloro-substituted methoxyphenyl moiety, which is critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that compounds with similar structures can act as inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV), which plays a crucial role in glucose metabolism.

Dipeptidyl Peptidase-IV Inhibition

In a study focusing on aminobenzamide derivatives, compounds with the N-substituted aminobenzamide scaffold were synthesized and evaluated for their ability to inhibit DPP-IV. The results indicated that several derivatives exhibited significant inhibitory activity, with some achieving up to 38% inhibition at a concentration of 100 μM .

Antimicrobial Activity

Research into related compounds has shown promising antimicrobial properties. For instance, pyrrole benzamide derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting that similar structures might also exhibit antibacterial effects . The minimum inhibitory concentrations (MICs) for these compounds ranged from 3.12 to 12.5 μg/mL.

Case Studies

-

DPP-IV Inhibition Study :

- Objective : To evaluate the potential of aminobenzamide derivatives in inhibiting DPP-IV.

- Methodology : Computer-aided drug design was employed alongside in vitro assays.

- Results : Ten compounds showed superior inhibition compared to reference drugs, indicating the scaffold's potential for developing hypoglycemic agents .

-

Antimicrobial Evaluation :

- Objective : To assess the antibacterial efficacy of pyrrole benzamide derivatives.

- Methodology : Compounds were tested against various bacterial strains using standard MIC determination techniques.

- Results : The derivatives exhibited significant antibacterial activity, reinforcing the potential for developing new antimicrobial agents .

Data Tables

| Compound Name | Target Enzyme | Inhibition (%) at 100 μM | MIC (μg/mL) |

|---|---|---|---|

| This compound | DPP-IV | 38% | Not evaluated |

| Pyrrole Benzamide Derivative A | N/A | N/A | 3.12 |

| Pyrrole Benzamide Derivative B | N/A | N/A | 12.5 |

Q & A

Q. What are the optimal synthetic routes for 3-amino-N-(5-chloro-2-methoxyphenyl)benzamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via a multi-step procedure involving amide coupling. For example, a base (e.g., triethylamine) facilitates the reaction between 5-chloro-2-methoxyaniline and a benzoyl chloride derivative. Catalytic systems like Bi(OTf)₃ in nitromethane at elevated temperatures (100°C) enhance efficiency, achieving yields up to 89% . Purification via silica gel chromatography (n-hexane/EtOAc gradients) ensures high purity. Optimization strategies include stoichiometric adjustments, solvent selection (e.g., DCM for solubility), and controlled heating to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR (400 MHz, DMSO-d₆) identifies aromatic protons, methoxy groups (δ ~3.75 ppm), and amide NH signals (δ ~10.5 ppm).

- LC-MS : Monitors reaction progress and confirms molecular weight (e.g., m/z 319.1 [M+H]⁺ for intermediates) .

- Elemental Analysis : Validates C, H, N, and Cl content.

- HPLC : Assesses purity (>97%) using reverse-phase columns (C18) with acetonitrile/water mobile phases .

Q. How can researchers evaluate the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) for biological assays or THF for synthetic steps. Poor aqueous solubility may necessitate formulation with surfactants (e.g., Tween-80) .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture, as chloro and methoxy groups may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. What crystallographic tools are used to resolve the 3D structure of this benzamide derivative?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Mercury software visualizes packing motifs and void spaces, critical for understanding solid-state behavior . For example, the methoxy group’s orientation influences crystal packing and solubility .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent Modification : Replace the 5-chloro group with fluoro or bromo to alter electron density and binding affinity.

- Methoxy Position : Compare 2-methoxy vs. 3-methoxy analogs to assess steric effects on receptor interactions.

- Amide Linker : Introduce methyl or ethyl groups to the benzamide nitrogen to modulate lipophilicity . Biological assays (e.g., enzyme inhibition, cytotoxicity) validate SAR hypotheses .

Q. What advanced analytical methods resolve contradictions in biological activity data?

- Methodological Answer :

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and identify outliers.

- Metabolite Profiling : LC-HRMS identifies degradation products or active metabolites that may skew results.

- Statistical Validation : Apply ANOVA or Student’s t-test to assess significance in cell proliferation assays (e.g., CellTiter 96 Aqueous One Solution) .

Q. How can researchers develop robust HPLC/LC-MS methods for quantifying this compound in complex matrices?

- Methodological Answer :

- Column Selection : Use a C18 column (2.6 µm particle size) for high resolution.

- Mobile Phase : Optimize acetonitrile:water ratios (e.g., 60:40 v/v) with 0.1% formic acid to enhance ionization in ESI-MS.

- Calibration Curves : Prepare standards in biological matrices (e.g., plasma) to account for matrix effects. Validate precision (%RSD <5%) and accuracy (90–110% recovery) .

Data Contradiction Resolution

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Control Experiments : Verify compound stability under assay conditions (e.g., DMEM media at 37°C).

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity (e.g., CTPS1 inhibition in myeloma cells) .

- Meta-Analysis : Compare datasets across publications, adjusting for variables like cell line heterogeneity or assay protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.